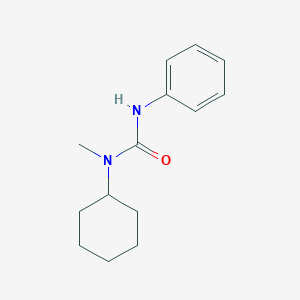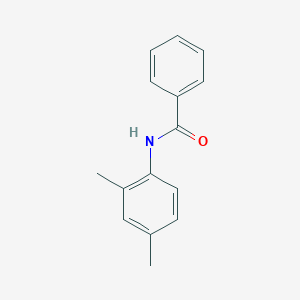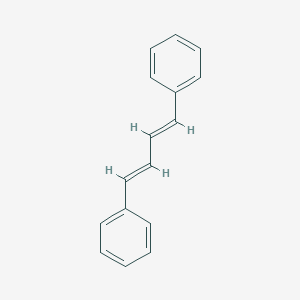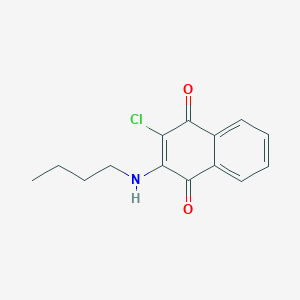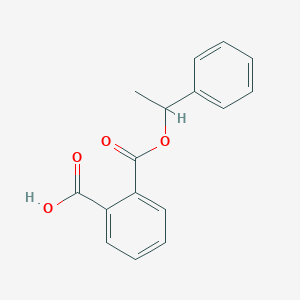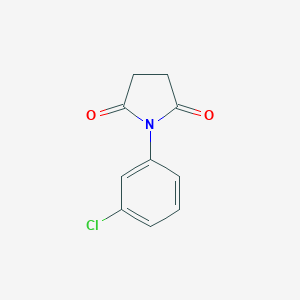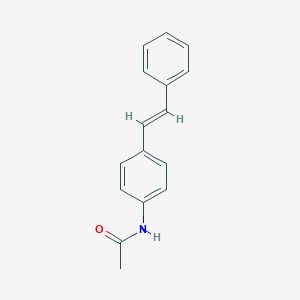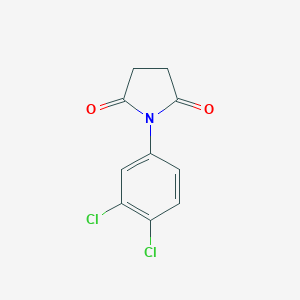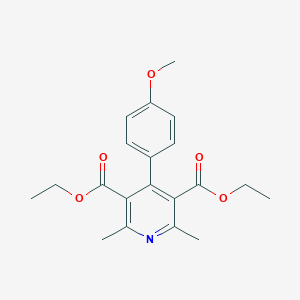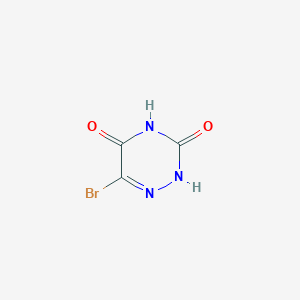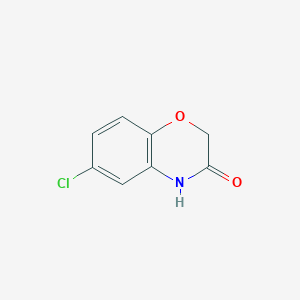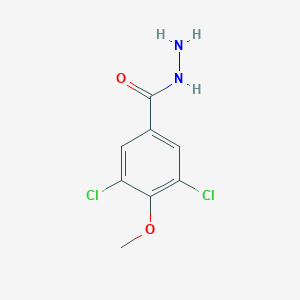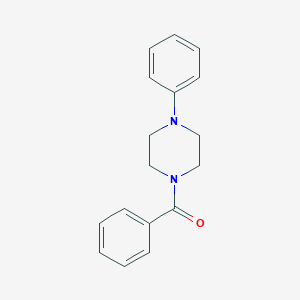
Phenyl(4-phenylpiperazin-1-yl)methanone
Vue d'ensemble
Description
Phenyl(4-phenylpiperazin-1-yl)methanone, also known as PPM, is a chemical compound that has been widely studied for its potential therapeutic applications. PPM belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors : Arylisoxazole-phenylpiperazine derivatives, including compounds similar to phenyl(4-phenylpiperazin-1-yl)methanone, have been found to be potent acetylcholinesterase inhibitors. This makes them potential candidates for treating diseases like Alzheimer's (Saeedi et al., 2019).
Tubulin Polymerization Inhibitors : N-Heterocyclic derivatives derived from phenoxazine and phenothiazine have shown significant inhibition of tubulin polymerization, indicating potential as anticancer agents (Prinz et al., 2017).
Neuroprotective Activity : Certain phenylpiperazine derivatives have been evaluated for neuroprotectivity on Aβ-treated neurotoxicity in PC12 cells, although with low activity (Chang et al., 2006).
Endocannabinoid Hydrolases Inhibitors : Compounds like phenyl(4-phenylpiperazin-1-yl)methanone have been tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), indicating potential applications in neurological disorders (Morera et al., 2012).
Antidepressant-like Activity : Derivatives have shown promising antidepressant-like activity in rodent models of depression, indicating potential use in psychiatric treatment (Mahesh et al., 2012).
Synthesis and Structural Investigation : The structural properties of phenyl(4-phenylpiperazin-1-yl)methanone derivatives have been studied, providing insights into their chemical behavior and potential applications in material science (Akkurt et al., 2003).
Antimicrobial and Antiviral Activity : Some derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting potential applications in infectious disease treatment (Sharma et al., 2009).
Electrochemical and Electrochromic Properties : Research has been conducted on the electrochemical and electrochromic properties of compounds containing phenyl-methanone units, indicating possible applications in materials science and electronics (Hu et al., 2013).
Propriétés
IUPAC Name |
phenyl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJYCFPOKYNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940419 | |
| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-phenylpiperazin-1-yl)methanone | |
CAS RN |
18907-52-3 | |
| Record name | MLS002694728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



